REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[CH2:7][N:8]([C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH2:9][CH:10]=1)=O)C.CC(C[AlH]CC(C)C)C>C1COCC1.CCCCCC>[C:14]([O:13][C:11]([N:8]1[CH2:9][CH:10]=[C:6]([CH2:4][OH:3])[CH2:7]1)=[O:12])([CH3:17])([CH3:16])[CH3:15]
|
Name
|
|
Quantity
|
5.43 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1CN(CC1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)C[AlH]CC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
consumption of starting material
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled in an ice bath
|
Type
|
ADDITION
|
Details
|
1.90 g water were cautiously added
|
Type
|
FILTRATION
|
Details
|
The white precipitate was filtered off
|
Type
|
WASH
|
Details
|
washed thoroughly with ether
|
Type
|
CUSTOM
|
Details
|
the combined filtrates were evaporated
|
Type
|
DISTILLATION
|
Details
|
Bulb-to-bulb distillation of the residual pale yellow oil
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC(=CC1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.13 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 92.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |